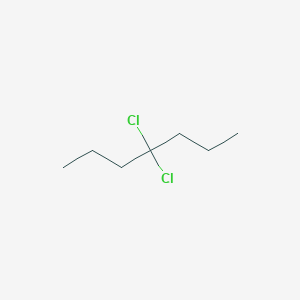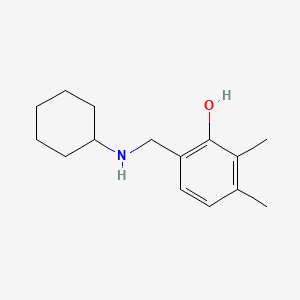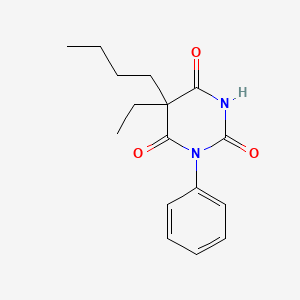
5-Butyl-5-ethyl-1-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-ethyl-1-phenylbarbituric acid is a derivative of barbituric acid, a compound that has been widely studied and used in various pharmaceutical applications. Barbituric acid derivatives are known for their central nervous system depressant properties, and they have been used as sedatives, hypnotics, and anticonvulsants .
Vorbereitungsmethoden
The synthesis of 5-Butyl-5-ethyl-1-phenylbarbituric acid typically involves the reaction of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium methylate in methanol. The reaction mixture is heated to reflux, and the product is then acidified with hydrochloric acid to yield the crude product. This crude product is further purified by recrystallization in ethanol aqueous solution . Industrial production methods follow similar routes but are optimized for higher yields and purity, often involving additional steps such as distillation and solvent recovery .
Analyse Chemischer Reaktionen
5-Butyl-5-ethyl-1-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with halogens or other functional groups.
Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
5-Butyl-5-ethyl-1-phenylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbituric acid derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 5-Butyl-5-ethyl-1-phenylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition. This results in elevated seizure thresholds and reduced spread of seizure activity. Additionally, the compound may inhibit calcium channels, decreasing excitatory neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
5-Butyl-5-ethyl-1-phenylbarbituric acid can be compared with other barbiturates such as phenobarbital and pentobarbital:
Phenobarbital: Known for its anticonvulsant properties, phenobarbital is widely used in the treatment of epilepsy. .
Pentobarbital: Used primarily as a sedative and anesthetic, pentobarbital has a shorter duration of action compared to phenobarbital
Uniqueness: This compound is unique in its specific substituents at the 5-position, which may confer distinct pharmacological properties
Similar Compounds
Phenobarbital: 5-Ethyl-5-phenylbarbituric acid
Pentobarbital: 5-Ethyl-5-(1-methylbutyl)barbituric acid
Secobarbital: 5-Allyl-5-(1-methylbutyl)barbituric acid
Eigenschaften
CAS-Nummer |
67050-28-6 |
|---|---|
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
5-butyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-3-5-11-16(4-2)13(19)17-15(21)18(14(16)20)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3,(H,17,19,21) |
InChI-Schlüssel |
ZGHDFVVXOYKDBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)
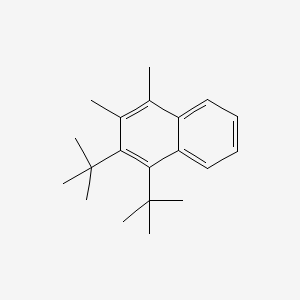
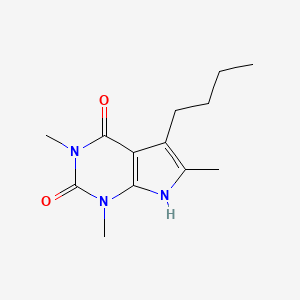
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
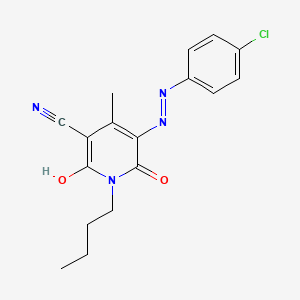
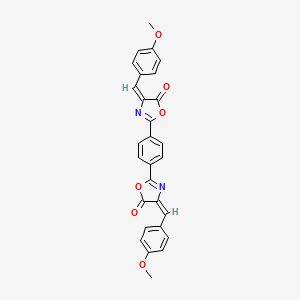
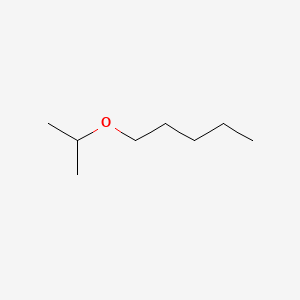
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)

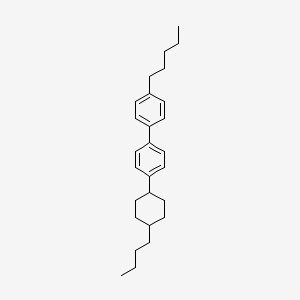
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
